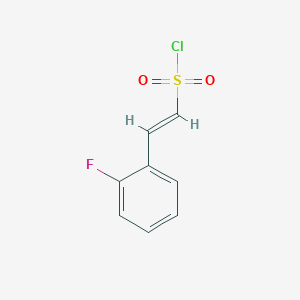

(E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

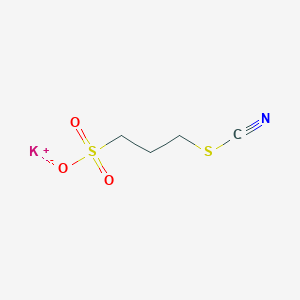

“(E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1161945-22-7 . It has a molecular weight of 220.65 . The IUPAC name for this compound is (E)-2-(2-fluorophenyl)ethenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “(E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride” is 1S/C8H6ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “(E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride” are not available, sulfonyl fluorides in general have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis

“(E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride” has a molecular weight of 220.65 . The molecular formula for this compound is C8H6ClFO2S .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

This compound is used in chemical synthesis . It has a molecular weight of 220.65 and its IUPAC name is (E)-2-(2-fluorophenyl)ethenesulfonyl chloride . It’s commonly used in the synthesis of other complex molecules .

Biological Research

Sulfonyl fluoride electrophiles, such as this compound, have found significant utility as reactive probes in chemical biology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .

Molecular Pharmacology

In the field of molecular pharmacology, sulfonyl fluorides are used as warheads due to their unique stability-reactivity balance .

Antibacterial Applications

Some sulfonyl fluorides, like 2-nitrobenzenesulfonyl fluoride, have been found to be effective at killing Gram-negative bacteria . While it’s not explicitly stated for (E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride, it’s possible that it may have similar antibacterial properties.

Protease Inhibition

Sulfonyl fluorides are used in the development of protease inhibitors . For example, (2-aminoethyl)benzenesulfonyl fluoride is a commonly used serine protease inhibitor .

Radiolabeling in Positron Emission Tomography

Sulfonyl fluorides, such as [18F]4-formylbenzenesulfonyl fluoride, are used as radiolabeling synthons in positron emission tomography . It’s possible that (E)-2-(2-fluorophenyl)ethene-1-sulfonyl chloride could be used in a similar manner.

Eigenschaften

IUPAC Name |

(E)-2-(2-fluorophenyl)ethenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-6H/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJAPQWSEHDXFM-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)

![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)